Product packaging for 2-(3-Bromopyridin-2-yl)propanenitrile(Cat. No.:CAS No. 1404115-49-6)

2-(3-Bromopyridin-2-yl)propanenitrile

Cat. No.: B2678239
CAS No.: 1404115-49-6
M. Wt: 211.062
InChI Key: UTJVZFHVAPGXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3-Bromopyridin-2-yl)propanenitrile is an organic compound with the molecular formula C8H7BrN2, featuring a pyridine ring system substituted with a bromine atom and a propanenitrile group . Its molecular structure is defined by the SMILES string CC(C#N)C1=C(C=CC=N1)Br . This compound serves as a versatile chemical building block in medicinal and agrochemical research. Pyridine-based scaffolds are highly significant in modern agrochemistry, with many of the most commercially successful agrochemicals of the 21st century containing this structure due to their efficacy and ability to overcome pest resistance . Furthermore, bromopyridine derivatives are frequently employed in pharmaceutical research, particularly in the synthesis of complex heterocycles for developing modulators of biological targets, such as hemoglobin , and as key intermediates in the construction of potential Janus kinase (JAK) inhibitors . The nitrile group and bromine atom on the pyridine ring provide reactive sites for further chemical modifications, including cross-coupling reactions and functional group transformations, making it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound to develop novel substances with potential biological activity or unique material properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B2678239 2-(3-Bromopyridin-2-yl)propanenitrile CAS No. 1404115-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-bromopyridin-2-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-6(5-10)8-7(9)3-2-4-11-8/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJVZFHVAPGXKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Bromopyridin 2 Yl Propanenitrile and Analogues

Direct Synthetic Routes to 2-(3-Bromopyridin-2-yl)propanenitrile

Direct synthetic approaches to this compound primarily focus on the introduction of either the nitrile-containing side chain onto the pyridine (B92270) ring or the formation of the pyridine ring from a nitrile-containing precursor.

Introduction of the Nitrile Group

A plausible and direct route to this compound involves the α-methylation of a suitable precursor, 2-(3-bromopyridin-2-yl)acetonitrile (B169921). This precursor can be synthesized from 3-bromopyridine-N-oxide. The synthesis of the related 3-bromo-2-cyanopyridine (B14651) has been achieved by reacting 3-bromopyridine-N-oxide with trimethylsilyl (B98337) cyanide in the presence of triethylamine, affording the product in high yield.

The subsequent step, the α-methylation of the pyridylacetonitrile, is a critical transformation. While direct methylation of 2-(3-bromopyridin-2-yl)acetonitrile is not extensively documented, analogous reactions on arylacetonitriles are well-established. These reactions typically proceed via the formation of a carbanion at the α-position to the nitrile group, followed by quenching with a methylating agent like methyl iodide. Various bases and reaction conditions can be employed to facilitate this alkylation.

For instance, the methylation of arylacetonitriles has been successfully carried out using a variety of bases, including sodium hydride, potassium carbonate, and sodium hydroxide (B78521), often in the presence of a phase-transfer catalyst. An iridium-catalyzed cascade α-methylation of arylacetonitriles with methanol (B129727) has also been reported, offering a direct synthesis of α-methylated arylacetamides, which could be a related approach. nih.gov

Table 1: Examples of α-Methylation of Arylacetonitriles

Arylacetonitrile SubstrateMethylating AgentBase/CatalystSolventYield (%)Reference
PhenylacetonitrileMethyl iodideSodium hydroxide / Phase-transfer catalystDichloromethane/WaterHigh google.com
Substituted PhenylacetonitrilesMethanol[Cp*Ir(6,6'-(OH)2dpa)Cl][Cl]TolueneHigh nih.gov

Introduction of the Pyridine Moiety

The construction of the substituted pyridine ring from acyclic nitrile precursors is another fundamental approach in heterocyclic chemistry. While not a direct route to the pre-brominated target, these methods are crucial for synthesizing a wide array of pyridine analogues.

One established method is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org Variations of this reaction can utilize nitriles as the nitrogen source. For example, the reaction of acrylonitrile (B1666552) with acetone (B3395972) can yield 2-methylpyridine. wikipedia.org

Transition metal-catalyzed [2+2+2] cycloaddition reactions of alkynes and nitriles have emerged as a powerful tool for the synthesis of substituted pyridines. rsc.org Cobalt-catalyzed versions of this reaction are particularly effective. rsc.org Furthermore, pyridines can be synthesized through the cyclocondensation of 1,5-dicarbonyl compounds with ammonia, with numerous variations of this method being reported. youtube.com

More specifically, the reaction of open-chain nitrile precursors with nitrogen-containing compounds can lead to 2-aminopyridine (B139424) derivatives through a cyclization reaction. google.com Additionally, the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids provides a flexible three-component approach to highly substituted pyridin-4-ol derivatives. chim.it

Stereoselective Approaches to this compound Synthesis

The synthesis of enantiomerically pure this compound, which possesses a chiral center at the carbon bearing the nitrile and pyridine groups, requires stereoselective methods. Asymmetric synthesis is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. wikipedia.orghilarispublisher.com

A promising strategy for the enantioselective synthesis of the target molecule is the asymmetric alkylation of the precursor, 2-(3-bromopyridin-2-yl)acetonitrile. Chiral phase-transfer catalysis has proven to be a powerful tool for the enantioselective alkylation of various prochiral nucleophiles. kyoto-u.ac.jp This technique typically employs chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids to control the stereochemical outcome of the reaction. baranlab.orgnih.gov By creating a chiral environment around the enolate of the pyridylacetonitrile, the incoming methyl group can be directed to one face of the molecule, leading to an excess of one enantiomer.

Table 2: Chiral Phase-Transfer Catalysts for Asymmetric Alkylation

Catalyst TypeSubstrate TypeReaction TypeEnantiomeric Excess (ee)Reference
Cinchona alkaloid-derived quaternary ammonium saltsGlycine (B1666218) iminesAlkylationHigh baranlab.org
Hybrid Cinchona catalystsβ-Keto estersAlkylationExcellent nih.gov

Another advanced approach involves the use of chiral lithium amides as non-covalent stereodirecting auxiliaries in the enantioselective alkylation of 2-alkylpyridines. wikipedia.org This method obviates the need for pre-functionalization of the substrate and has been shown to be effective for the methylation of 2-alkylpyridines with high enantioselectivity. wikipedia.org

Precursor Synthesis and Functionalization Strategies

The synthesis of this compound and its analogues often relies on the preparation and subsequent modification of key precursors, namely substituted 3-bromopyridines and derivatized propanenitriles.

Synthesis of Substituted 3-Bromopyridines

3-Bromopyridine (B30812) is a versatile building block in organic synthesis. wikipedia.orgontosight.ai It can be prepared through several methods, including the direct bromination of pyridine in the presence of sulfuric acid. google.com Another synthetic route involves the diazotization of 3-aminopyridine (B143674) followed by a Sandmeyer-type reaction with a bromide source.

Once formed, the 3-bromopyridine ring can be further functionalized to introduce a variety of substituents. The bromine atom itself serves as a handle for numerous cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, vinyl, and amino groups, respectively. wikipedia.orgontosight.ai

Furthermore, directed ortho-metalation provides a powerful strategy for the regioselective functionalization of the pyridine ring. The use of strong bases like lithium diisopropylamide (LDA) can facilitate lithiation at specific positions, which can then be quenched with various electrophiles. For example, the lithiation of 3-bromopyridine can be directed to the 4-position, and subsequent transmetalation with zinc chloride allows for Negishi cross-coupling reactions. researchgate.net

Table 3: Functionalization Reactions of 3-Bromopyridine

Reaction TypeReagentsPosition of FunctionalizationProduct TypeReference
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst3-position3-Arylpyridine ontosight.ai
Heck ReactionOlefin, Pd catalyst3-position3-Alkenylpyridine wikipedia.org
Lithiation/Electrophilic QuenchLDA, then electrophile4-position4-Substituted-3-bromopyridine researchgate.net
C-H Borylation[IrCl(cod)]2/dtbpy3-position3-Borylated pyridine nih.gov

Derivatization of Propanenitrile Derivatives

While less common for the synthesis of this specific target, the construction of the pyridine ring from a propanenitrile derivative is a viable strategy for creating diverse analogues. The reactivity of the nitrile group and the adjacent methylene (B1212753) or methine group allows for their participation in cyclization reactions.

For example, α,β-unsaturated nitriles can serve as precursors for the synthesis of substituted pyridines. nih.gov The Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an α-cyanoester, and elemental sulfur, leads to the formation of 2-aminothiophenes, showcasing the utility of nitrile-containing building blocks in heterocycle synthesis. nih.gov While not directly forming a pyridine, this illustrates the principle of building heterocyclic rings from nitrile precursors.

More direct approaches include the cobalt-catalyzed [2+2+2] cycloaddition of alkynes with nitriles, which provides a route to multi-substituted pyridines. rsc.org Additionally, pyridines can be prepared from simple aliphatic nitriles and 1,3-dicarbonyl compounds. youtube.com

Catalytic Approaches in this compound Synthesis

Catalytic methods offer efficient and often more environmentally benign routes for the synthesis of complex organic molecules. These approaches are central to modern organic chemistry and have been applied to the synthesis of pyridine derivatives.

Transition Metal-Catalyzed Coupling Reactions (e.g., C-C, C-N)

Transition metal catalysis is a powerful tool for the formation of carbon-carbon and carbon-nitrogen bonds. While a direct transition metal-catalyzed synthesis of this compound is not extensively documented, related transformations on the pyridine core are well-established. For instance, the Goldberg reaction, a copper-catalyzed C-N cross-coupling, has been successfully employed in the synthesis of N-substituted 2-aminopyridines from 2-bromopyridine. mdpi.com This highlights the potential for transition metal catalysts to modify the pyridine ring, which could be a key step in a multi-step synthesis of the target compound.

In the context of forming the propanenitrile side chain, transition metal-catalyzed α-alkylation of nitriles is a relevant strategy. Rhodium-catalyzed methylation of ketones using methanol as the methylating agent has been demonstrated, showcasing the ability of transition metals to facilitate the formation of α-branched products under relatively mild conditions. nih.gov Although this example is on a ketone, the underlying principle of hydrogen-borrowing catalysis could potentially be adapted for the methylation of a precursor like 2-(3-bromopyridin-2-yl)acetonitrile.

Below is a table summarizing representative transition metal-catalyzed reactions relevant to the synthesis of substituted pyridines.

Catalyst SystemReactantsProduct TypeYield (%)Reference
CuI / 1,10-phenanthroline2-Bromopyridine, Secondary Amide2-N-substituted aminopyridineHigh mdpi.com
Rhodium complexKetone, Methanolα-Methylated ketoneGood nih.gov

Chiral Catalyst Applications in Asymmetric Synthesis of Related Compounds

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. The development of chiral catalysts for the asymmetric synthesis of pyridine derivatives is an active area of research. chim.it While specific applications of chiral catalysts for the direct asymmetric synthesis of this compound are not widely reported, the asymmetric alkylation of related nitrile compounds provides a strong precedent.

Chiral phase-transfer catalysts, often derived from cinchona alkaloids, are effective in the asymmetric alkylation of glycine derivatives, leading to the synthesis of chiral unnatural amino acids with high enantiomeric excess. researchgate.net This methodology could, in principle, be applied to the asymmetric methylation of the anion of 2-(3-bromopyridin-2-yl)acetonitrile to produce one enantiomer of the target compound preferentially.

The following table presents examples of chiral catalyst applications in asymmetric synthesis relevant to the formation of chiral centers alpha to a nitrile group.

Chiral Catalyst TypeSubstrateReaction TypeEnantiomeric Excess (ee %)Reference
Cinchona alkaloid-derivedGlycine derivativeAsymmetric Alkylation58-88 researchgate.net
Chiral N,N'-dioxide cobalt(II) complexAllylic selenide, α-diazo pyrazoleamideAsymmetric nih.govresearchgate.net-sigmatropic rearrangementup to 97 nih.gov

Organocatalytic Methods

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. These catalysts offer an alternative to metal-based systems and can be highly effective for a range of transformations. While specific organocatalytic methods for the synthesis of this compound are not detailed in the literature, general organocatalytic approaches to the α-functionalization of carbonyls and nitriles are well-established. For example, chiral Brønsted bases can catalyze a variety of asymmetric transformations through complex hydrogen-bonding networks. frontiersin.org This principle could be extended to the enantioselective methylation of a suitable nitrile precursor.

Non-Catalytic Synthetic Routes

Non-catalytic methods, often relying on stoichiometric reagents, remain fundamental in organic synthesis and provide reliable routes to a wide array of compounds.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis. A plausible non-catalytic route to this compound involves the nucleophilic substitution of a suitable 2-halopyridine with the anion of propanenitrile. For instance, starting from a precursor like 2-chloro-3-bromopyridine, reaction with the sodium salt of propanenitrile could yield the target compound. The reactivity of halopyridines towards nucleophilic substitution is well-documented, with the ease of displacement often depending on the position of the halogen and the presence of activating or deactivating groups. nih.gov

A patent describes a preparation method for 2-methyl-3-bromopyridine starting from 2-chloro-3-nitropyridine, which undergoes a condensation reaction with diethyl malonate, followed by decarboxylation and subsequent reduction and diazotization/bromination steps. google.com This illustrates the utility of nucleophilic substitution on the pyridine ring in building complexity.

Base-Mediated Alkylations and Condensations

A primary and straightforward approach to this compound is the base-mediated alkylation of the corresponding acetonitrile (B52724) precursor, 2-(3-bromopyridin-2-yl)acetonitrile. This reaction involves the deprotonation of the acidic α-carbon of the acetonitrile using a suitable base to form a carbanion, which then acts as a nucleophile and reacts with a methylating agent, such as methyl iodide.

The choice of base is crucial for the success of this reaction and can range from alkali metal hydrides (e.g., NaH) to strong organic bases like lithium diisopropylamide (LDA). The reaction is typically carried out in an aprotic solvent to prevent quenching of the carbanion.

The following table outlines a general scheme for the base-mediated methylation of a substituted 2-pyridylacetonitrile.

PrecursorBaseMethylating AgentSolventProduct
2-(3-Bromopyridin-2-yl)acetonitrileSodium Hydride (NaH)Methyl Iodide (CH₃I)Tetrahydrofuran (B95107) (THF)This compound
2-(3-Bromopyridin-2-yl)acetonitrileLithium Diisopropylamide (LDA)Methyl Iodide (CH₃I)Tetrahydrofuran (THF)This compound

Process Optimization and Scale-Up Considerations in Synthesis

The successful transition of a synthetic route for this compound from laboratory-scale discovery to industrial-scale production necessitates a thorough investigation into process optimization and an understanding of the challenges associated with scale-up. While specific literature on the large-scale synthesis of this exact molecule is not extensively detailed, general principles derived from the synthesis of analogous substituted pyridine and nitrile compounds can be applied. The primary considerations revolve around ensuring safety, maximizing yield and purity, minimizing costs, and developing a robust and reproducible process.

A likely synthetic strategy for this compound would involve a multi-step process, with key stages being the formation of the pyridine ring, bromination, and the introduction and subsequent alkylation of the nitrile-containing side chain. Each of these steps presents unique challenges and opportunities for optimization.

Optimization of Reaction Parameters

The optimization of reaction conditions is a critical aspect of developing a scalable synthesis. This involves a systematic study of various parameters to identify the optimal balance between reaction rate, yield, purity, and cost.

Solvent Selection: The choice of solvent is crucial as it can significantly influence reaction kinetics, solubility of reactants and intermediates, and ease of product isolation. For the cyanation and alkylation steps, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are often employed. Optimization studies would involve screening a range of solvents to identify one that provides the best performance while also considering factors like toxicity, environmental impact, and ease of recovery for large-scale operations.

Catalyst Screening and Loading: Many synthetic steps in the formation of pyridine derivatives rely on catalysis. For instance, palladium-catalyzed cross-coupling reactions are common for introducing substituents onto the pyridine ring. The choice of catalyst and ligand, as well as the catalyst loading, can dramatically affect the reaction efficiency and cost. Optimization would involve screening various catalysts to find one that is highly active, selective, and robust. Minimizing the catalyst loading is a key objective in process optimization to reduce costs and minimize metal contamination in the final product.

Temperature and Pressure Control: Reaction temperature is a critical parameter that influences reaction rate and selectivity. For exothermic reactions, efficient heat removal is a major challenge during scale-up. Cryogenic conditions, while sometimes necessary for selectivity, can be costly and difficult to implement on a large scale. Process optimization aims to find the highest possible reaction temperature that maintains acceptable product quality and safety. In some cases, operating at elevated pressure might be necessary to increase reaction rates or prevent the boiling of low-boiling point reagents or solvents.

Reagent Stoichiometry and Addition Rate: The stoichiometry of the reactants can significantly impact the yield and impurity profile of the product. Optimization involves determining the ideal molar ratio of reactants to maximize the conversion of the limiting reagent while minimizing the formation of byproducts. The rate of addition of a reagent can also be critical, particularly for highly reactive or exothermic processes, to control the reaction temperature and minimize side reactions.

Interactive Data Table: Illustrative Optimization of an Alkylation Step

The following interactive table illustrates a hypothetical optimization of the alkylation of a 2-(3-bromopyridin-2-yl)acetonitrile intermediate. Users can sort the data by different parameters to observe their impact on the reaction yield.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1NaHTHF0465
2NaHDMF0478
3K₂CO₃Acetonitrile251255
4DBUAcetonitrile25872
5NaHDMF-20685
6LDATHF-78290
7NaHDMSO25475
8K-OtBuTHF0382

Scale-Up Challenges and Mitigation Strategies

Scaling up a chemical process from the laboratory to a pilot plant or full-scale manufacturing facility introduces a new set of challenges that must be addressed to ensure a safe, efficient, and reproducible process.

Mixing and Mass Transfer: Achieving efficient mixing becomes more challenging in large reactors. Poor mixing can lead to localized "hot spots" in exothermic reactions, resulting in side product formation and potential safety hazards. The use of appropriately designed agitators and reactor geometries is crucial for ensuring effective mass and heat transfer.

Heat Transfer: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal more difficult. For highly exothermic reactions, such as certain cyanation or nitration steps, this can lead to a runaway reaction. Strategies to mitigate this include using jacketed reactors with efficient heat transfer fluids, internal cooling coils, or implementing continuous flow reactors which offer superior heat transfer capabilities. semanticscholar.orgacs.orgnih.gov

Safety Considerations for Hazardous Reagents: The handling of hazardous reagents like cyanides on a large scale requires stringent safety protocols. numberanalytics.com Hydrogen cyanide (HCN) is a highly toxic gas that can be generated from cyanide salts under acidic conditions. semanticscholar.orgacs.orgnih.gov The use of closed systems, dedicated scrubbers to neutralize any released HCN, and continuous monitoring of the reactor headspace are essential safety measures. The development of cyanide-free cyanation methods is an active area of research to improve the safety and environmental profile of these processes. numberanalytics.com

Product Isolation and Purification: The methods used for product isolation and purification in the laboratory, such as column chromatography, are often not practical or economical on a large scale. Process development must focus on developing scalable purification techniques like crystallization, distillation, or extraction. Optimizing the crystallization process to control particle size and morphology is important for filtration and drying efficiency.

Impurity Profile and Control: The impurity profile of the final product can be affected by changes in reaction conditions during scale-up. It is crucial to identify and characterize all significant impurities and to develop analytical methods to monitor their levels. Understanding the origin of impurities allows for the implementation of control strategies, such as modifying reaction conditions or introducing additional purification steps, to ensure the final product meets the required quality specifications.

Continuous Flow Chemistry: For reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters, continuous flow chemistry offers a significant advantage over traditional batch processing. semanticscholar.orgacs.orgnih.gov Flow reactors have a much higher surface-area-to-volume ratio, enabling excellent heat transfer and temperature control. The small internal volume of the reactor also minimizes the amount of hazardous material present at any given time, significantly improving the safety of the process.

Chemical Reactivity and Transformational Chemistry of 2 3 Bromopyridin 2 Yl Propanenitrile

Reactivity at the Bromine Moiety

The bromine atom at the C-3 position of the pyridine (B92270) ring is a key site for carbon-carbon and carbon-heteroatom bond formation. Its reactivity is characteristic of aryl halides, particularly those on an electron-deficient pyridine ring, making it amenable to a variety of transition metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange processes.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new bonds at the site of the bromine atom. These reactions allow for the introduction of a wide variety of substituents onto the pyridine core.

Suzuki-Miyaura Coupling: This reaction cross-couples the bromopyridine with an organoboron species, typically a boronic acid or ester, using a palladium catalyst and a base. wikipedia.orglibretexts.org It is a widely used method for forming biaryl structures. nih.gov The reaction of 2- or 3-bromopyridine (B30812) derivatives with aryl boronic acids has been shown to proceed efficiently, providing access to aryl-substituted pyridines which are important in pharmaceutical and materials science. researchgate.net A catalyst system of Pd(OAc)2 in aqueous isopropanol, promoted by oxygen, has been developed for the efficient construction of 2-aryl-substituted pyridine derivatives. researchgate.net

Coupling PartnerCatalyst / LigandBaseSolventProduct TypeRef
Arylboronic AcidPd(OAc)2 / RuPhosNa2CO3Ethanol (B145695)Aryl-substituted pyridine nih.gov
2-PyridylboronatePd2dba3 / Phosphine OxideKFDioxaneBipyridine derivative nih.gov
Phenylboronic AcidPd(0) complexBaseVarious3-Phenylpyridine derivative libretexts.org

Heck Reaction: The Heck reaction involves the coupling of the bromopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction typically proceeds with high trans selectivity. organic-chemistry.org Various palladium sources, including Pd(OAc)2 and Pd(PPh3)4, can be used. nih.govlibretexts.org The reaction is a valuable method for the vinylation of aryl halides.

Coupling PartnerCatalystBaseSolventProduct TypeRef
Alkene (e.g., Styrene)Pd(OAc)2Et3NDMFVinylated pyridine wikipedia.org
n-Butyl AcrylatePd/Phosphine-ImidazoliumBaseVariousPyridyl-acrylate organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the 3-bromopyridine core and a terminal alkyne, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The products, aryl alkynes, are versatile intermediates for further transformations, including the synthesis of azaindoles. scirp.orgscirp.org Optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridine (B76627) have been identified as Pd(CF3COO)2 as the catalyst, PPh3 as the ligand, and CuI as an additive in DMF. scirp.org

Coupling PartnerCatalyst / Co-catalystBaseSolventProduct TypeRef
Terminal AlkynePd(PPh3)2Cl2 / CuIAmine (e.g., Et3N)DMF3-Alkynylpyridine wikipedia.org
PhenylacetylenePd(CF3COO)2 / CuIEt3NDMF3-(Phenylethynyl)pyridine scirp.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the bromopyridine, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org It has been successfully applied to the synthesis of unsymmetrical 2,2'-bipyridines from 2-bromopyridine. wikipedia.org The reaction's compatibility with other reactive functional groups, such as a B-Cl bond, has also been demonstrated, highlighting its versatility in complex molecule synthesis. nih.gov

Coupling PartnerCatalystSolventProduct TypeRef
Organozinc HalidePd(PPh3)4 or Ni complexTHFAlkyl/Aryl-substituted pyridine wikipedia.orgorganic-chemistry.org
n-Propylzinc BromidePd2(dba)3 / PCyp3THF/NMP3-Propylpyridine derivative nih.govorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

While nucleophilic aromatic substitution is generally favored at the electron-deficient C-2 and C-4 positions of the pyridine ring, substitution at the C-3 position is also possible under certain conditions. stackexchange.com The attack of a nucleophile at the C-2 or C-4 position results in a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the electronegative nitrogen atom. stackexchange.com Attack at the C-3 position does not allow for this stabilization, making the reaction less favorable. stackexchange.com

However, SNAr can occur at the 3-position, often requiring strong nucleophiles and potentially proceeding through a high-energy intermediate or an alternative mechanism such as the formation of a pyridyne intermediate via an elimination-addition pathway. researchgate.netyoutube.commasterorganicchemistry.com Studies on the kinetics of nucleophilic substitution of various bromopyridines with nucleophiles like methoxide (B1231860) and phenoxide ions have provided insight into these reaction pathways. acs.org

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction that converts the carbon-bromine bond into a carbon-metal bond, creating a potent nucleophilic organometallic species. wikipedia.org This transformation is typically achieved by treating the bromopyridine with an organolithium reagent (e.g., n-butyllithium) at low temperatures. researchgate.netias.ac.in The resulting lithiated pyridine can then react with various electrophiles to introduce a wide range of functional groups.

A significant challenge in applying this reaction to 2-(3-Bromopyridin-2-yl)propanenitrile is the presence of an acidic α-proton on the propanenitrile group. This can lead to competitive deprotonation by the organometallic reagent. To overcome this, specific reagent combinations, such as i-PrMgCl followed by n-BuLi, have been developed to achieve selective bromine-metal exchange on bromoheterocycles that bear acidic protons, avoiding cryogenic conditions. nih.govnih.gov This method first uses the Grignard reagent to deprotonate the acidic site, forming a magnesium salt, after which the organolithium reagent performs the halogen exchange. nih.gov

Reactivity of the Nitrile Group

The nitrile (cyano) group is a versatile functional group that can be transformed into a variety of other functionalities, primarily through hydrolysis and related derivatizations, or participate in cycloaddition reactions to form heterocyclic rings.

Hydrolysis and Derivatization to Carboxylic Acids, Amides, and Esters

The nitrile group can be readily converted into amides, carboxylic acids, and esters through hydrolysis.

Amides: Partial hydrolysis of the nitrile, typically under controlled acidic or basic conditions, yields the corresponding primary amide. libretexts.org For instance, alkaline hydrolysis of (pyridyl-2)acetonitrile derivatives using potassium hydroxide (B78521) in ethanol has been shown to produce the corresponding amides. nih.gov

Carboxylic Acids: Complete hydrolysis, which can be achieved under more stringent acidic or basic conditions (e.g., refluxing with aqueous acid or base), converts the nitrile group into a carboxylic acid. google.comsavemyexams.com The process involves the initial formation of an amide, which is then further hydrolyzed. savemyexams.com

Esters: The carboxylic acid obtained from nitrile hydrolysis can be subsequently esterified using standard methods, such as the Fischer esterification with an alcohol under acid catalysis. Alternatively, it is sometimes possible to directly convert the nitrile to an ester by reacting it with an alcohol in the presence of a strong acid. google.com

Cycloaddition Reactions (e.g., [2+3] Cycloadditions)

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in cycloaddition reactions, providing a route to five-membered heterocycles. mdpi.com

A common example is the [2+3] cycloaddition (or 1,3-dipolar cycloaddition) with 1,3-dipoles like azides or nitrones. nih.govmdpi.com The reaction of a nitrile with an azide, for instance, is a well-established method for the synthesis of tetrazole rings. The cycloaddition of nitrones to nitriles has been studied computationally, showing that the reaction typically proceeds through a concerted mechanism to form Δ⁴-1,2,4-oxadiazolines. nih.gov Electron-withdrawing substituents on the nitrile can make the reaction more favorable both kinetically and thermodynamically. nih.gov

Furthermore, nitriles can participate in transition metal-catalyzed [2+2+2] cycloadditions with two alkyne molecules to construct substituted pyridine rings, demonstrating another powerful application of nitriles in building complex heterocyclic systems. rsc.org

Reduction to Amines

The nitrile group of this compound can be readily reduced to a primary amine, yielding 2-(3-bromopyridin-2-yl)propan-1-amine. This transformation is a cornerstone of synthetic chemistry, providing a route to valuable amine building blocks. The choice of reducing agent is critical and influences the reaction conditions and selectivity.

Commonly employed methods for this reduction include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Typical catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel. The reaction is generally performed under pressure and at elevated temperatures. The selection of solvent and additives can be crucial for achieving high yields and selectivity. For instance, the presence of an acid can prevent side reactions and facilitate the reduction. A study on the heterogeneous catalytic hydrogenation of a related compound, 3-phenylpropionitrile, over palladium on carbon highlighted the importance of reaction conditions such as temperature, pressure, and the use of acidic additives to achieve good conversion and selectivity to the primary amine nih.gov.

Chemical Reduction: Powerful hydride-donating reagents are highly effective for the reduction of nitriles. Lithium aluminum hydride (LiAlH₄) is a common choice, typically used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic addition of hydride to the nitrile carbon, followed by workup with water or aqueous acid to afford the primary amine. It is important to note that LiAlH₄ is a very strong reducing agent and may also reduce other functional groups if present.

A comparative overview of typical conditions for nitrile reduction is presented in the table below.

Reducing AgentCatalyst/SolventTemperaturePressureTypical Yield
H₂Pd/C, Ethanol/AcidRoom Temp. - 100°C1 - 100 atmGood to Excellent
H₂Raney Ni, Methanol (B129727)/NH₃50 - 150°C50 - 200 atmGood to Excellent
LiAlH₄THF or Diethyl Ether0°C - RefluxAtmosphericExcellent

It is important to note that these are general conditions and would require optimization for the specific substrate, this compound.

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the formation of a variety of functional groups.

A prominent example is the reaction with organometallic reagents , such as Grignard reagents (RMgX) or organolithium reagents (RLi). These reactions provide a powerful method for the synthesis of ketones. The organometallic reagent adds to the nitrile carbon to form an intermediate imine anion, which upon acidic workup hydrolyzes to the corresponding ketone. For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) would be expected to yield 3-(3-bromopyridin-2-yl)butan-2-one after hydrolysis.

The general scheme for this reaction is as follows:

Addition of the organometallic reagent: The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbon of the nitrile.

Formation of an imine salt: This addition breaks the pi bond of the nitrile, forming a nitrogen anion which is stabilized as a salt with the metal cation.

Hydrolysis: Addition of aqueous acid protonates the nitrogen and leads to the formation of an imine, which is then hydrolyzed to the ketone.

Organometallic ReagentElectrophileIntermediateFinal Product
Grignard Reagent (RMgX)Nitrile CarbonImine-magnesium saltKetone
Organolithium Reagent (RLi)Nitrile CarbonImine-lithium saltKetone

Reactivity of the Alpha-Carbon of the Propanenitrile Moiety

The hydrogen atom on the carbon adjacent to the nitrile group (the alpha-carbon) in this compound is acidic. This acidity is due to the electron-withdrawing nature of the nitrile group, which stabilizes the resulting carbanion (nitrile anion) through resonance. This property allows for a range of important carbon-carbon bond-forming reactions.

Deprotonation of the alpha-carbon with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), generates a potent nucleophile. This carbanion can then react with various electrophiles in alkylation and acylation reactions.

Alpha-Alkylation: The generated carbanion can undergo nucleophilic substitution with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce an alkyl group at the alpha-position. The choice of base and reaction conditions is crucial to avoid side reactions like self-condensation. The use of a strong, bulky base like LDA at low temperatures typically favors the formation of the desired mono-alkylated product.

Alpha-Acylation: Similarly, the carbanion can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the alpha-position, leading to the formation of β-ketonitriles.

Reaction TypeBaseElectrophileProduct
α-AlkylationLDA, NaHAlkyl Halide (R-X)α-Alkyl Propanenitrile
α-AcylationLDA, NaHAcyl Halide (RCO-X)β-Ketonitrile

The carbanion derived from this compound can act as a Michael donor in Michael addition reactions . This involves the 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, or nitro compounds (Michael acceptors). This reaction is a powerful tool for the formation of new carbon-carbon bonds and the construction of more complex molecular frameworks masterorganicchemistry.comresearchgate.netchemistrysteps.comijsdr.org.

The general mechanism involves the initial deprotonation of the alpha-carbon, followed by the nucleophilic attack of the resulting carbanion on the β-carbon of the Michael acceptor. The resulting enolate is then protonated during workup to give the final adduct.

Reactivity of the Pyridine Nitrogen

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows for reactions at the nitrogen atom, primarily N-alkylation.

N-Alkylation: The pyridine nitrogen can be alkylated by reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form a pyridinium (B92312) salt. This reaction converts the neutral pyridine into a positively charged pyridinium ring, which significantly alters the electronic properties and reactivity of the molecule. The reaction is typically carried out in a suitable solvent, and the resulting pyridinium salt often precipitates from the reaction mixture. Microwave-assisted N-alkylation has been shown to be an efficient method for similar heterocyclic compounds mdpi.com. The use of a base, such as potassium carbonate, can facilitate the reaction by neutralizing any acid formed.

Coordination Chemistry and Ligand Design (General Principles)

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows the molecule to function as a ligand in the formation of metal complexes. The coordination ability is influenced by both the electronic and steric effects of the substituents on the pyridine ring.

General Principles of Ligand Design:

Pyridine-based ligands are widely used in coordination chemistry due to their stable and versatile nature. The design of such ligands often involves modifying the pyridine ring with various functional groups to tune the electronic and steric properties, which in turn affects the stability, reactivity, and spectroscopic properties of the resulting metal complexes.

In the case of this compound, the electron-withdrawing nature of the bromo and cyano groups can influence the electron density on the pyridine nitrogen. This can affect the strength of the coordinate bond formed with a metal center. The propanenitrile group at the 2-position can also play a role in the coordination behavior. Depending on the metal ion and reaction conditions, the nitrile nitrogen could potentially participate in coordination, leading to a bidentate chelation involving both the pyridine and nitrile nitrogens.

FeatureInfluence on Coordination Chemistry
Pyridine Nitrogen Primary site for metal coordination due to the lone pair of electrons.
Bromo Substituent Electron-withdrawing group that can decrease the basicity of the pyridine nitrogen, potentially weakening the metal-ligand bond.
Propanenitrile Group Can act as a secondary coordination site (bidentate chelation) and introduces steric bulk around the coordination center.

Quaternization and N-Oxidation

The reactivity of the pyridine nitrogen in this compound is also evident in its ability to undergo quaternization and N-oxidation reactions.

Quaternization:

Quaternization involves the reaction of the pyridine nitrogen with an electrophile, typically an alkyl halide, to form a quaternary pyridinium salt. This reaction is a classic example of the nucleophilicity of the pyridine nitrogen. The rate and extent of quaternization can be influenced by the electronic nature of the substituents on the pyridine ring. The presence of the electron-withdrawing bromo and cyano groups in this compound would be expected to decrease the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing conditions for quaternization compared to unsubstituted pyridine. Microwave-assisted methods have been shown to be effective for the quaternization of various pyridine derivatives, often leading to improved yields and shorter reaction times. researchgate.net

N-Oxidation:

N-oxidation is the reaction of the pyridine nitrogen with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide, to form a pyridine N-oxide. arkat-usa.org Pyridine N-oxides are valuable synthetic intermediates as the N-oxide moiety activates the pyridine ring for both electrophilic and nucleophilic substitution reactions. researchgate.net The electronic effects of the substituents play a significant role in the N-oxidation of pyridines. While electron-donating groups generally facilitate N-oxidation, electron-withdrawing groups can make the reaction more difficult. Therefore, the N-oxidation of this compound might require stronger oxidizing agents or harsher reaction conditions. Catalytic methods, including those employing peptides, have been developed for the enantioselective N-oxidation of substituted pyridines. nih.gov

ReactionReagentsProduct
Quaternization Alkyl halide (e.g., CH₃I)N-alkyl-2-(3-bromopyridin-2-yl)propanenitrilium salt
N-Oxidation Peroxy acid (e.g., m-CPBA)This compound N-oxide

Synthesis and Exploration of Derivatives and Analogues of 2 3 Bromopyridin 2 Yl Propanenitrile

Structural Modifications of the Pyridine (B92270) Ring

The pyridine ring of 2-(3-Bromopyridin-2-yl)propanenitrile is amenable to a range of structural modifications, allowing for the introduction of diverse functionalities and the construction of fused-ring systems.

Introduction of Additional Substituents

The bromine atom at the 3-position of the pyridine ring is a key handle for introducing a variety of substituents through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions, are powerful tools for this purpose. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the attachment of aryl, alkyl, and amino groups, respectively.

For instance, a Suzuki coupling reaction with an arylboronic acid could yield a 3-aryl-2-(2-propylnitrile)pyridine derivative. The reaction conditions would typically involve a palladium catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and selectivity.

Reactant 1Reactant 2 (Arylboronic Acid)CatalystProduct
This compoundPhenylboronic acidPd(PPh₃)₄2-(3-Phenylpyridin-2-yl)propanenitrile
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂2-(3-(4-Methoxyphenyl)pyridin-2-yl)propanenitrile
This compoundThiophen-2-ylboronic acidPd(OAc)₂/SPhos2-(3-(Thiophen-2-yl)pyridin-2-yl)propanenitrile

Similarly, the Buchwald-Hartwig amination would allow for the introduction of a range of amino groups by reacting the parent compound with various amines in the presence of a palladium catalyst and a strong base.

Reactant 1AmineCatalystProduct
This compoundMorpholinePd₂(dba)₃/BINAP2-(3-(Morpholin-4-yl)pyridin-2-yl)propanenitrile
This compoundAnilinePd(OAc)₂/Xantphos2-(3-(Phenylamino)pyridin-2-yl)propanenitrile
This compoundBenzylaminePdCl₂(PCy₃)₂2-(3-(Benzylamino)pyridin-2-yl)propanenitrile

Ring Annulation Strategies

Ring annulation strategies involve the construction of a new ring fused to the existing pyridine ring. The Robinson annulation is a classic method for forming a six-membered ring. wikipedia.org This reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. In the context of this compound, the propanenitrile side chain would first need to be converted to a suitable Michael acceptor. Alternatively, functional groups introduced at the 3- and 4-positions of the pyridine ring could participate in cyclization reactions to form fused heterocyclic systems like thieno[2,3-b]pyridines or furo[2,3-b]pyridines.

For example, if a mercapto group were introduced at the 4-position (via nucleophilic aromatic substitution on a precursor with a suitable leaving group), a subsequent intramolecular cyclization with the nitrile group could potentially lead to a thieno[3,2-b]pyridine (B153574) derivative.

Variations of the Propanenitrile Side Chain

The propanenitrile side chain offers several avenues for modification, including changing its length and altering the substituent at the alpha-position.

Homologation and Chain Extension

Homologation, or the extension of the carbon chain, can be achieved through various synthetic methods. One common approach involves the reduction of the nitrile group to an amine, followed by a multi-step sequence to add a carbon atom before reintroducing the nitrile functionality. For example, the amine could be protected, reacted with a one-carbon electrophile, deprotected, and then converted back to a nitrile.

A more direct approach could involve the reaction of a metalated derivative of a related pyridine compound with a longer-chain electrophile containing a nitrile group.

Alteration of the Alpha-Substituent

The alpha-position of the propanenitrile side chain (the carbon atom attached to both the pyridine ring and the nitrile group) is acidic and can be deprotonated with a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of a wide range of substituents.

Alkylation with alkyl halides would introduce new alkyl groups at the alpha-position. For example, reaction with methyl iodide would yield 2-(3-bromopyridin-2-yl)-2-methylpropanenitrile.

ElectrophileBaseProduct
Methyl iodideLithium diisopropylamide (LDA)2-(3-Bromopyridin-2-yl)-2-methylpropanenitrile
Benzyl (B1604629) bromideSodium hydride (NaH)2-(3-Bromopyridin-2-yl)-3-phenylpropanenitrile
Ethyl bromoacetatePotassium tert-butoxide (t-BuOK)Ethyl 2-(3-bromopyridin-2-yl)-2-cyanopropanoate

Heterocyclic Ring Formations from this compound

The nitrile group of this compound is a versatile functional group that can participate in various cyclization reactions to form new heterocyclic rings. These reactions often involve the reaction of the nitrile with a binucleophilic reagent.

For example, reaction with hydrazine (B178648) could lead to the formation of a 3-amino-4-(3-bromopyridin-2-yl)-1H-pyrazole. Similarly, reaction with hydroxylamine (B1172632) could yield a 3-amino-4-(3-bromopyridin-2-yl)isoxazole. The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, could also be employed if a second nitrile group is introduced elsewhere in the molecule.

Furthermore, the nitrile group can be hydrolyzed to a carboxylic acid or an amide. These functional groups can then be used as starting points for the synthesis of a wide array of other heterocyclic systems, such as oxadiazoles, thiadiazoles, and triazoles, through well-established synthetic protocols. For instance, conversion to an acid hydrazide followed by reaction with carbon disulfide could yield a 1,3,4-oxadiazole-2-thiol (B52307) derivative.

ReagentResulting Heterocycle
HydrazinePyrazole
HydroxylamineIsoxazole
GuanidinePyrimidine
ThioureaThiazole

The continued exploration of the reactivity of this compound and its derivatives is expected to lead to the discovery of novel compounds with interesting chemical and potentially biological properties.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of the chemical compound “this compound” as a starting material for the synthesis of the derivatives and scaffolds outlined in the requested article structure. The reactive nature of the nitrile group and the bromo-pyridine core suggests potential for such transformations; however, specific examples, reaction conditions, and research findings directly involving this compound in the formation of fused heterocycles (pyrazoles, thiazoles, pyrans), spiro and bridged systems, or advanced polyfunctionalized scaffolds are not documented in the accessible chemical databases and scientific journals.

Therefore, it is not possible to generate a scientifically accurate and verifiable article that strictly adheres to the provided outline and focuses solely on the specified compound. Generating such content without direct research findings would result in speculation and would not meet the required standards of accuracy and authoritativeness. Further research and publication in the field of synthetic organic chemistry would be necessary to provide the information required to construct the requested article.

Spectroscopic and Structural Elucidation of 2 3 Bromopyridin 2 Yl Propanenitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the molecular skeleton, connectivity, and stereochemistry.

One-dimensional NMR spectra provide foundational information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(3-Bromopyridin-2-yl)propanenitrile is expected to show distinct signals for the protons on the pyridine (B92270) ring and the propanenitrile side chain. The pyridine ring exhibits three aromatic protons: H-4, H-5, and H-6. The electron-withdrawing bromine atom at the C-3 position and the propanenitrile group at the C-2 position significantly influence their chemical shifts. The H-6 proton, being adjacent to the nitrogen atom, is expected to be the most deshielded. The propanenitrile side chain introduces a chiral center, with a methine proton (CH) and a methyl group (CH₃). The methine proton will appear as a quartet due to coupling with the three methyl protons, while the methyl protons will appear as a doublet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct carbon signals are anticipated. The pyridine ring contains five sp²-hybridized carbons, with their chemical shifts influenced by the electronegative nitrogen and bromine atoms. The C-2 and C-3 carbons, directly attached to the substituents, will show significant shifts. The propanenitrile side chain will display signals for the methine carbon, the methyl carbon, and the nitrile carbon (C≡N), with the latter appearing in the characteristic downfield region for nitriles.

Predicted ¹H and ¹³C NMR Data

Interactive Table: Predicted Chemical Shifts (δ) in ppm Solvent: CDCl₃, Reference: TMS (0 ppm)

Atom ¹H NMR (Predicted δ, Multiplicity, J in Hz) ¹³C NMR (Predicted δ)
CH (propanenitrile) ~4.5 (q, J = 7.2) ~30
CH₃ (propanenitrile) ~1.8 (d, J = 7.2) ~18
C≡N (nitrile) - ~120
C-2 (pyridine) - ~158
C-3 (pyridine) - ~120
H-4 / C-4 (pyridine) ~7.9 (dd, J = 8.0, 1.5) ~141
H-5 / C-5 (pyridine) ~7.4 (dd, J = 8.0, 4.5) ~125

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms, resolving complex coupling networks, and determining spatial relationships.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, key correlations would be observed between the methine (CH) proton and the methyl (CH₃) protons of the side chain. Additionally, cross-peaks would confirm the connectivity of the pyridine ring protons: H-4 with H-5, and H-5 with H-6.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons. For instance, the doublet at ~1.8 ppm would correlate with the methyl carbon, and the aromatic proton signals would correlate with their respective pyridine ring carbons. libretexts.orgmiamioh.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for piecing together the molecular skeleton by identifying longer-range couplings (two to three bonds) between protons and carbons. nih.gov Key expected correlations for confirming the structure include:

The methine proton (CH) showing correlations to the nitrile carbon (C≡N) and the C-2 carbon of the pyridine ring.

The methyl protons (CH₃) showing correlations to the methine carbon (CH) and potentially a weaker correlation to the C-2 carbon.

The H-6 proton showing correlations to the C-2 and C-5 carbons, confirming the attachment point of the side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the methine proton of the side chain and the H-6 proton of the pyridine ring, which would help to confirm the conformation of the molecule around the C-2—CH bond.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound. The molecular formula for this compound is C₈H₇BrN₂. A key feature in the mass spectrum will be the isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity separated by two mass units (M and M+2).

Predicted HRMS Data Interactive Table: Expected m/z Values for C₈H₇BrN₂

Ion Formula Calculated Monoisotopic Mass (m/z)
[M(⁷⁹Br)]⁺ C₈H₇⁷⁹BrN₂⁺ 210.9816
[M(⁸¹Br)]⁺ C₈H₇⁸¹BrN₂⁺ 212.9796
[M(⁷⁹Br)+H]⁺ C₈H₈⁷⁹BrN₂⁺ 211.9894

Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions provide valuable information about the molecule's structure. libretexts.orglibretexts.org The fragmentation pattern is influenced by the stability of the resulting ions and neutral losses.

A plausible fragmentation pathway for the molecular ion of this compound ([C₈H₇BrN₂]⁺•) would involve:

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond in the side chain to form a stable secondary cation, resulting in a fragment at m/z 195.9660 / 197.9640.

Loss of HCN: A common fragmentation for nitriles, leading to a fragment at m/z 183.9755 / 185.9735.

Benzylic-type cleavage: Fission of the bond between the pyridine ring and the propanenitrile side chain. This could result in a [C₃H₄N]⁺ fragment (m/z 54.0344) or the more stable bromopyridinylmethyl cation [C₆H₄BrN]⁺ (m/z 170.9578 / 172.9558).

Loss of Br•: Cleavage of the C-Br bond to yield an ion at m/z 131.0609.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. uobasrah.edu.iq

For this compound, the IR spectrum would be expected to show several characteristic absorption bands that confirm the presence of its key functional groups. nih.govspectroscopyonline.com

Predicted IR Absorption Bands Interactive Table: Characteristic Frequencies (cm⁻¹)

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
C≡N (Nitrile) Stretch 2260 - 2240 Sharp, Medium
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch 3000 - 2850 Medium
Aromatic C=C / C=N Stretch 1600 - 1450 Medium to Strong (multiple bands)

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The determination of the crystal structure of 3-Bromopyridine-2-carbonitrile was performed using a Bruker Kappa APEXII DUO diffractometer with Mo Kα radiation. researchgate.net A colorless needle-like crystal was maintained at a low temperature of 150 K during data collection to minimize thermal vibrations and obtain a more precise structure. researchgate.net The structure was solved and refined using established crystallographic software, resulting in a detailed model of the molecular and crystal structure. researchgate.net

Elucidation of Molecular Conformation

The single-crystal X-ray diffraction data for 3-Bromopyridine-2-carbonitrile reveals a largely planar molecular conformation. researchgate.net The pyridine ring, being an aromatic system, is inherently planar. The attached bromo and cyano substituents lie nearly in the same plane as the ring. The torsion angles within the molecule, which describe the rotation around single bonds, are close to 0° or 180°, indicating a relatively rigid structure with minimal puckering or twisting. researchgate.net For example, the torsion angle C6—C1—C2—Br1 is reported as 0.3 (2)°, and N1—C1—C2—Br1 is 178.61 (11)°, confirming the near planarity of the molecule. researchgate.net

Table 1: Selected Torsion Angles for 3-Bromopyridine-2-carbonitrile researchgate.net

Atoms (A-B-C-D)Torsion Angle (°)
C6—C1—C2—Br10.3 (2)
N1—C1—C2—Br1178.61 (11)
Br1—C2—C3—C4-179.52 (12)
C1—C2—C3—C4-0.3 (2)

This interactive table allows for sorting and filtering of the crystallographic data.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Halogen Bonding:

A significant intermolecular interaction observed in the solid state of 3-Bromopyridine-2-carbonitrile is a Br···N contact. researchgate.net This is a form of halogen bonding, where the electrophilic region on the bromine atom interacts with the nucleophilic lone pair of a nitrogen atom on an adjacent molecule. The distance of this Br1···N2 interaction is 3.1237 (17) Å, which is shorter than the sum of the van der Waals radii of bromine and nitrogen, indicating a significant attractive interaction. researchgate.netrsc.org These interactions link the molecules into chains along a specific crystallographic axis. researchgate.net

π-π Stacking:

The study of these intermolecular forces is fundamental to crystal engineering, where a thorough understanding of these interactions can be used to design and synthesize new materials with desired properties. rsc.orgnih.gov

Table 2: Intermolecular Interaction Data for 3-Bromopyridine-2-carbonitrile researchgate.net

Interaction TypeAtoms InvolvedDistance (Å)
Halogen BondBr1···N23.1237 (17)
π-π StackingPyridine Ring Centroid···Pyridine Ring Centroid3.7893 (9)

This interactive table summarizes the key intermolecular distances found in the crystal structure.

Computational and Theoretical Investigations of 2 3 Bromopyridin 2 Yl Propanenitrile

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule and thereby determine its electronic structure and other properties. These calculations are fundamental to understanding the intrinsic nature of 2-(3-Bromopyridin-2-yl)propanenitrile at the atomic and molecular levels.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry due to its favorable balance between accuracy and computational cost. DFT calculations for this compound would typically be performed using a functional such as B3LYP and a basis set like 6-311G+(d,p) to obtain a detailed picture of its electronic structure. researcher.life

Such studies can elucidate the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for predicting the molecule's reactivity. For instance, the electronegative nitrogen atom in the pyridine (B92270) ring and the bromine atom are expected to draw electron density, influencing the molecule's dipole moment and intermolecular interactions. The nitrile group also possesses a significant dipole moment and acts as an electron-withdrawing group.

DFT calculations can also be used to compute various reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and electrophilicity index, provide a quantitative measure of the molecule's reactivity. For substituted pyridines, the nature and position of the substituents have been shown to significantly alter these electronic properties. ekb.eg

Illustrative Global Reactivity Descriptors for Substituted Pyridines

DescriptorDescriptionIllustrative Value (a.u.)
Electronegativity (χ) The power of an atom or molecule to attract electrons to itself.Varies with substitution
Chemical Hardness (η) A measure of resistance to change in electron distribution or charge transfer.Varies with substitution
Electrophilicity Index (ω) A measure of the energy lowering of a system when it accepts electrons.Varies with substitution
Dipole Moment (µ) A measure of the separation of positive and negative electrical charges.> 2.0 Debye

The Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's stability and reactivity.

For this compound, the HOMO is likely to be localized on the pyridine ring and the bromine atom, which are rich in π-electrons. The LUMO, on the other hand, is expected to be distributed over the electron-deficient pyridine ring and the nitrile group. A smaller HOMO-LUMO gap generally implies higher reactivity.

Illustrative HOMO-LUMO Energies and Gap for Substituted Pyridines

ParameterDescriptionIllustrative Energy (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital.-6.5 to -7.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital.-1.0 to -2.0
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.4.5 to 6.5

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain experimentally.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For reactions involving this compound, such as nucleophilic substitution or reactions at the nitrile group, transition state calculations can reveal the most favorable reaction pathways. osu.edu

For example, a computational study of the reaction of a nucleophile with the pyridine ring would involve locating the transition state structure for the addition of the nucleophile. The calculated activation energy would provide a quantitative measure of the reaction's feasibility.

Reactions are typically carried out in a solvent, and the solvent can have a significant impact on the reaction mechanism and rate. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. Modeling solvent effects is crucial for obtaining a realistic picture of the reaction in solution. The choice of solvent can influence the stability of reactants, products, and transition states, thereby altering the energy profile of the reaction.

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to predict the spectra of unknown compounds.

For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, which correspond to the peaks in the IR spectrum. This can aid in the assignment of experimental IR spectra.

NMR Spectroscopy: The chemical shifts of the hydrogen and carbon atoms can be predicted, which is extremely useful for interpreting experimental NMR spectra and for structural elucidation. nih.govnsf.govyoutube.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in the UV-Vis spectrum.

Illustrative Predicted 1H NMR Chemical Shifts for a Substituted Pyridine Ring

Proton PositionIllustrative Predicted Chemical Shift (ppm)
H-47.5 - 8.0
H-57.0 - 7.5
H-68.5 - 9.0

Conformation Analysis and Stereochemical Predictions

Conformational Analysis

Conformational analysis of this compound would primarily focus on the rotation around the single bond connecting the chiral propanenitrile moiety to the 3-bromopyridin-2-yl ring. Rotation around this C-C bond leads to different spatial arrangements of the substituents, known as conformers or rotamers. The relative energies of these conformers are influenced by steric hindrance and electronic interactions between the substituents on the chiral carbon and the atoms of the pyridine ring.

Theoretical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in identifying the most stable conformers. These calculations would map the potential energy surface as a function of the dihedral angle between the pyridine ring and the propanenitrile group. It is anticipated that the most stable conformers would be those that minimize steric repulsion between the bulky bromine atom and the methyl and cyano groups.

Key dihedral angles to consider in a computational analysis would be:

N(pyridine)-C2(pyridine)-C(chiral)-C(methyl)

N(pyridine)-C2(pyridine)-C(chiral)-C(cyano)

Br-C3(pyridine)-C2(pyridine)-C(chiral)

The interplay of steric bulk and potential intramolecular interactions (e.g., dipole-dipole interactions between the cyano group and the pyridine ring) would dictate the preferred conformations.

Stereochemical Predictions

The presence of a single stereocenter in this compound means that it exists as a pair of enantiomers. These enantiomers are non-superimposable mirror images of each other and will have identical physical properties (e.g., melting point, boiling point, solubility in achiral solvents) but will differ in their interaction with plane-polarized light (optical activity) and with other chiral entities.

Computational methods can be used to predict the absolute configuration of the enantiomers and to simulate their chiroptical properties, such as their specific rotation. Theoretical predictions of vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra could be compared with experimental data to determine the absolute stereochemistry of a synthesized sample.

The following table summarizes the key stereochemical and conformational features of this compound that would be the focus of a detailed computational study.

FeatureDescription
Chirality The molecule possesses a single chiral center at the carbon of the propanenitrile moiety that is attached to the pyridine ring.
Enantiomers Exists as a pair of enantiomers: (R)-2-(3-Bromopyridin-2-yl)propanenitrile and (S)-2-(3-Bromopyridin-2-yl)propanenitrile.
Conformational Isomers Rotational isomers (rotamers) exist due to rotation around the C-C single bond connecting the chiral center to the pyridine ring. The stability of these conformers is governed by steric and electronic effects.
Key Dihedral Angles The relative orientation of the substituents around the central C-C bond determines the conformational energy.
Predicted Stability Conformations that minimize steric clash between the 3-bromo substituent and the methyl/cyano groups are predicted to be lower in energy.

Further computational studies, such as Quantum Theory of Atoms in Molecules (QTAIM) analysis, could provide deeper insights into the nature of intramolecular interactions that stabilize certain conformations. Molecular dynamics simulations could also be employed to study the conformational flexibility of the molecule in different solvent environments.

Applications in Advanced Organic Synthesis and Materials Science Research

Role as a Precursor in Multi-Step Total Synthesis

A comprehensive search of synthetic chemistry literature did not yield any instances of 2-(3-Bromopyridin-2-yl)propanenitrile being utilized as a key intermediate or starting material in the total synthesis of natural products or other complex molecules.

There is no published research demonstrating the use of this compound in the construction of analogues of any known natural products.

No documented synthetic routes for complex target molecules feature this compound as a precursor.

Integration into Polymeric Structures and Functional Materials

There is no information available in the current scientific literature that describes the incorporation of this compound as a monomer or functionalizing agent in the development of polymeric structures or other functional materials.

Development of Novel Organic Catalysts or Ligands

The potential for the pyridine (B92270) nitrogen and nitrile group to act as coordinating sites for metal centers is recognized. However, no studies have been published that report the use of this compound in the synthesis of new organic catalysts or ligands for catalysis.

Exploration in Probe Molecule Synthesis for Chemical Biology Research

No research has been found that employs this compound in the synthesis of molecular probes for the investigation of biological systems.

Contribution to the Synthesis of Precursors for Agrochemical Research

While substituted pyridines are common scaffolds in agrochemical discovery, there are no specific, publicly available reports of this compound being used as a precursor in this field.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.